Harzianic acid
Overview
Description
Harzianic acid is a tetramic acid derivative produced by some Trichoderma strains . It has antimicrobial activities against phytopathogenic fungi and promotes plant growth . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .
Synthesis Analysis
This compound is hypothesized to be biosynthesized from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme . The C5’ carboxylate-containing substituent is derived from the unnatural amino acid 4-hydroxy-4-isopropyl glutamate (l -HIG), which is selected and activated by the adenylation domain of the NRPS module of the PKS-NRPS .Molecular Structure Analysis
The molecular formula of this compound is C19H27NO6 . Structural analysis of AHAS complexed with this compound revealed the molecular basis of competitive inhibition, which differs from all known commercial AHAS inhibitors .Chemical Reactions Analysis
This compound was prepared for the first time in just six steps with an overall yield of 22%. The identification of conditions to telescope amide bond formation and a Lacey Dieckmann reaction into one pot proved important .Physical and Chemical Properties Analysis
This compound has a molecular weight of 365.42 g/mol . It also possesses remarkable chemical properties, including the chelating properties toward essential transition metals .Scientific Research Applications
Antifungal and Plant Growth Promotion : Harzianic acid exhibits antifungal activity against various phytopathogens like Pythium irregulare, Sclerotinia sclerotiorum, and Rhizoctonia solani. It also promotes plant growth at low concentrations (Vinale et al., 2009).
Metal-Chelating Properties : The compound shows potential as a complexant agent for biologically relevant transition metals such as Zn2+, Fe2+, Cu2+, and Mn2+. This chelating ability is thought to be related to its antimicrobial and plant growth-promoting activities (De Tommaso et al., 2020).
Synthesis and Biological Evaluation : The total synthesis of this compound and its stereoisomers has been achieved, providing material for the comparison of their biological activities. All isomers promoted root growth, but improved antifungal activity was associated with isomers opposite to that of this compound (Healy et al., 2015).
Coordination with Toxic Heavy Metals : this compound can form complexes with toxic heavy metals like Cd2+, Co2+, Ni2+, and Pb2+, which might play a crucial role in the tolerance of plants growing in metal-contaminated soils (De Tommaso et al., 2021).
Isolation of Novel Metabolites : Research indicates that co-culturing Trichoderma harzianum with other fungi leads to the production of novel compounds like harziaphilic acid, which has selective effects on cancer cell proliferation (Vinale et al., 2017).
Transcriptomic and Metabolomic Changes in Plants : this compound stimulates tomato plant response to pathogens by inducing the expression of genes involved in defense and by influencing the accumulation of certain metabolites (Manganiello et al., 2018).
Inhibitor of Acetohydroxyacid Synthase : this compound is a natural inhibitor of acetohydroxyacid synthase (AHAS), an enzyme in the branched-chain amino acid biosynthesis pathway, making it a candidate for herbicide and fungicide development (Xie et al., 2021).
Siderophore Activity : this compound's ability to bind essential metals like Fe3+ suggests a mechanism for iron solubilization that alters nutrient availability in the soil for microorganisms and host plants (Vinale et al., 2013).
Enhancing Soybean Productivity and Nutrient Content : this compound, along with other Trichoderma metabolites, can significantly promote plant growth and increase mineral content in soybean plants (Marra et al., 2019).
Antimicrobial Activity Against Gram-Positive Bacteria : this compound exhibits antimicrobial activity against Gram-positive bacteria like Staphylococcus pseudintermedius (De Filippis et al., 2020).
Mechanism of Action
Target of Action
Harzianic acid (HA) is a secondary metabolite produced by the biocontrol fungus Trichoderma afroharzianum . It primarily targets Gram-positive bacteria and fungal Acetohydroxyacid Synthase (AHAS) . AHAS is the first enzyme in the branched-chain amino acid biosynthetic pathway .
Mode of Action
HA exerts its antimicrobial activity by targeting the cell membrane of Gram-positive bacteria . It interacts with the cell membrane, causing changes that inhibit bacterial growth . As an AHAS inhibitor, HA competes with the enzyme’s substrates, thereby inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of branched-chain amino acids, which are essential for the growth and survival of fungi .
Biochemical Pathways
The biochemical pathway affected by HA is the branched-chain amino acid biosynthetic pathway . By inhibiting AHAS, HA disrupts this pathway, leading to a deficiency of branched-chain amino acids. This deficiency affects various downstream processes, including protein synthesis, which is crucial for the growth and survival of fungi .
Result of Action
The primary result of HA’s action is the inhibition of growth in Gram-positive bacteria and fungal species . In Gram-positive bacteria, HA disrupts the integrity of the cell membrane, which is crucial for maintaining cellular homeostasis . In fungi, HA inhibits the biosynthesis of branched-chain amino acids, leading to growth inhibition .
Future Directions
Increasing knowledge on chelating properties might be relevant for understanding the various beneficial effects of Harzianic acid in the interaction between the producer fungi and plants . It might also have a crucial role in the tolerance of plants growing in metal-contaminated soils and in abiotic stress .
Biochemical Analysis
Biochemical Properties
Harzianic Acid has been shown to target the cell membrane of Gram-positive bacteria . It is also a selective inhibitor of the enzyme Acetohydroxyacid Synthase (AHAS), which is the first enzyme in the branched-chain amino acid biosynthetic pathway .
Cellular Effects
This compound exerts its effects by targeting the cell membrane of bacteria, thereby disrupting their normal function . It also inhibits the activity of AHAS, which can affect the synthesis of branched-chain amino acids and thus impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cell membrane and the enzyme AHAS. It binds to these targets and inhibits their function, leading to its antimicrobial effects .
Metabolic Pathways
This compound interacts with the branched-chain amino acid biosynthetic pathway by inhibiting the enzyme AHAS . This can affect the levels of branched-chain amino acids in the cell and potentially disrupt metabolic flux.
Properties
IUPAC Name |
2-hydroxy-2-[[(4E)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25)/b8-7+,10-9+,15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSWTHMMNDRFAI-RFJZBCCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=C\1/C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157148-06-6 | |
Record name | Harzianic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157148066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does harzianic acid exert its antimicrobial activity?
A: Research suggests that this compound targets the cell membrane of Gram-positive bacteria. [, ] Studies using Bacillus subtilis combined with dynamic bacterial morphology imaging showed that HA disrupts cell membrane integrity, ultimately leading to bacterial cell death. [, ]
Q2: Beyond antimicrobial activity, does this compound possess other biological activities?
A: this compound also exhibits plant growth promotion activity. [, , ] It has been shown to promote seed germination, enhance root growth, and increase biomass in various plant species.
Q3: How does this compound contribute to plant growth promotion?
A: One proposed mechanism is its iron-chelating ability. [] this compound can bind and solubilize iron, making it more available to plants. This enhanced iron uptake can contribute to improved plant growth and development.
Q4: Does this compound induce plant defense responses?
A: Yes, research suggests that this compound can prime plant defense responses. [] Treatment with HA has been shown to induce the expression of defense-related genes in tomato plants, including those involved in ethylene and jasmonate signaling pathways, as well as genes encoding protease inhibitors and resistance proteins. []
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C19H29NO3, and its molecular weight is 319.4 g/mol. []
Q6: What spectroscopic techniques are used to characterize this compound?
A: Several spectroscopic techniques are employed to elucidate the structure of this compound, including UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D NMR). [, , , ]
Q7: this compound is known to bind metal ions. Which metal ions does it interact with?
A: this compound exhibits chelating properties towards various metal ions, including essential transition metals like Zn2+, Fe2+, Cu2+, and Mn2+, as well as toxic heavy metals such as Cd2+, Co2+, Ni2+, and Pb2+. [, ] It has also been shown to interact with rare-earth cations such as La3+, Nd3+, Sm3+, Gd3+, Pr3+, Eu3+, Ho3+, and Tm3+. [, ]
Q8: How does this compound bind to these metal ions?
A: this compound coordinates with metal ions through its oxygen atoms present in the carboxyl and hydroxyl groups. The specific coordination mode and stoichiometry of the complexes formed depend on the metal ion, pH, and solvent conditions. [, , , ]
Q9: Does the interaction of this compound with metal ions affect its biological activity?
A: The metal-chelating properties of HA are believed to be related to its biological activities. For example, its iron-chelating ability might contribute to both its antifungal activity (by sequestering iron essential for fungal growth) and its plant growth-promoting activity (by increasing iron bioavailability to plants). [, ]
Q10: Are there any known analogues of this compound?
A: Yes, isothis compound (iso-HA) is a stereoisomer of this compound and has been isolated from Trichoderma harzianum. [] Iso-HA also displays biological activity, inhibiting the growth of the corn pathogenic fungus Ustilago maydis and exhibiting antibacterial effects against Staphylococcus aureus. []
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